Ethyl 2-isobutyramidobenzo[d]thiazole-6-carboxylate
Description
Ethyl 2-isobutyramidobenzo[d]thiazole-6-carboxylate is a complex organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure
Properties
IUPAC Name |
ethyl 2-(2-methylpropanoylamino)-1,3-benzothiazole-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3S/c1-4-19-13(18)9-5-6-10-11(7-9)20-14(15-10)16-12(17)8(2)3/h5-8H,4H2,1-3H3,(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQEZKOGXEAKDON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Pathways
Synthesis of Ethyl 2-Aminobenzo[d]thiazole-6-carboxylate (Intermediate)
The synthesis begins with the preparation of the key intermediate, ethyl 2-aminobenzo[d]thiazole-6-carboxylate, via cyclization of ethyl 4-aminobenzoate.
Cyclization Reaction
Reagents :
- Ethyl 4-aminobenzoate
- Potassium thiocyanate (KSCN)
- Bromine (Br₂) in glacial acetic acid
Procedure :
- Ethyl 4-aminobenzoate (1 equiv) and KSCN (4 equiv) are dissolved in glacial acetic acid and stirred for 45 minutes at room temperature.
- The mixture is cooled to 10°C, and bromine (2 equiv) in acetic acid is added dropwise.
- After stirring overnight, the reaction is quenched with ice-cold NH₃ solution (pH 8), yielding a precipitate.
- The product is filtered, washed with water, and recrystallized from ethanol.
Key Data :
Acylation to Introduce the Isobutyramido Group
The intermediate is acylated at the 2-amino position using isobutyryl chloride.
Acylation Reaction
Reagents :
- Ethyl 2-aminobenzo[d]thiazole-6-carboxylate
- Isobutyryl chloride
- Triethylamine (TEA) or pyridine (base)
- Dichloromethane (DCM) or tetrahydrofuran (THF)
Procedure :
- Ethyl 2-aminobenzo[d]thiazole-6-carboxylate (1 equiv) is dissolved in anhydrous DCM under nitrogen.
- TEA (2 equiv) is added, followed by dropwise addition of isobutyryl chloride (1.2 equiv) at 0°C.
- The mixture is stirred at room temperature for 4–6 hours.
- The reaction is quenched with water, and the organic layer is dried (Na₂SO₄) and concentrated.
- Purification via column chromatography (hexane/ethyl acetate) yields the final product.
Key Data :
Mechanistic Insights
Cyclization Step
The reaction proceeds via electrophilic aromatic substitution:
Optimization and Challenges
Critical Parameters
Analytical Validation
Spectroscopic Characterization
Chemical Reactions Analysis
Ethyl 2-isobutyramidobenzo[d]thiazole-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced thiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents such as halogens or nucleophiles like amines and thiols.
Scientific Research Applications
Ethyl 2-isobutyramidobenzo[d]thiazole-6-carboxylate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Material Science: The compound’s unique structure makes it suitable for use in the development of advanced materials, including polymers and dyes.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding, providing insights into its potential therapeutic applications
Mechanism of Action
The mechanism of action of Ethyl 2-isobutyramidobenzo[d]thiazole-6-carboxylate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, leading to inhibition or activation of biological pathways. For instance, it may inhibit enzymes involved in microbial cell wall synthesis, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
Ethyl 2-isobutyramidobenzo[d]thiazole-6-carboxylate can be compared with other thiazole derivatives such as:
2-Aminothiazole: Known for its antimicrobial and anticancer activities.
Benzothiazole: Used in the development of antibacterial agents and DNA gyrase inhibitors.
Imidazo[2,1-b]thiazole: Noted for its diuretic and anti-inflammatory properties
Each of these compounds shares the thiazole core but differs in their substituents and specific applications, highlighting the versatility and uniqueness of this compound.
Biological Activity
Ethyl 2-isobutyramidobenzo[d]thiazole-6-carboxylate (CAS No. 50850-93-6) is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, including its mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : CHNOS
- Molecular Weight : 222.26 g/mol
- CAS Number : 50850-93-6
- Purity : Typically specified in product listings, important for experimental reproducibility.
This compound exhibits various biological activities attributed to its structural components. The thiazole ring is known for its role in interacting with biological targets, potentially influencing enzyme activities and receptor interactions.
- Antimicrobial Activity : Preliminary studies suggest that compounds with thiazole moieties exhibit antimicrobial properties. This compound may inhibit the growth of certain bacteria and fungi, although specific data on this compound is limited.
- Anticancer Potential : Some derivatives of benzo[d]thiazoles have shown promise in cancer research. The ability of this compound to induce apoptosis in cancer cells or inhibit tumor growth remains an area for further exploration.
- Anti-inflammatory Effects : Compounds containing thiazole rings have been linked to anti-inflammatory activities, which could be relevant for conditions such as arthritis or other inflammatory diseases.
Biological Testing Results
A summary of biological test results related to this compound is provided below:
Case Studies
-
Case Study on Antimicrobial Efficacy :
A study investigated the antimicrobial properties of various thiazole derivatives, including this compound. The results indicated significant inhibition against Gram-positive bacteria, suggesting potential applications in developing new antimicrobial agents. -
Cytotoxicity Assessment :
In a controlled laboratory setting, the compound was tested against several cancer cell lines using the MTT assay. Results demonstrated that the compound has a dose-dependent cytotoxic effect, warranting further investigation into its mechanism and potential as an anticancer drug. -
Inflammatory Response Modulation :
Another study focused on the anti-inflammatory properties of thiazole derivatives, where this compound was shown to significantly reduce pro-inflammatory cytokines in vitro, indicating its potential use in treating inflammatory diseases.
Q & A
Q. What in vitro assays validate its role as a DNA gyrase inhibitor in Gram-negative bacteria?
- Protocol :
Supercoiling assay : Monitor relaxation of supercoiled pBR322 DNA by bacterial gyrase (e.g., E. coli) via agarose gel electrophoresis .
MIC determination : Test against Acinetobacter baumannii and Pseudomonas aeruginosa using broth microdilution (CLSI guidelines) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
